2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride
Description
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride (CAS: 1087714-25-7) is a heterocyclic compound with the molecular formula C₄H₆ClN₃O₂ and a molecular weight of 163.56 g/mol. It features a 1,2,4-triazole ring linked directly to an acetic acid moiety, with the hydrochloride salt enhancing its stability and solubility. The compound is commercially available at 97% purity and is stored at room temperature .
Properties
CAS No. |
2438777-97-8 |
|---|---|
Molecular Formula |
C4H6ClN3O2S |
Molecular Weight |
195.63 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H5N3O2S.ClH/c8-3(9)1-10-4-5-2-6-7-4;/h2H,1H2,(H,8,9)(H,5,6,7);1H |
InChI Key |
HIVFWENWKSVGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)SCC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiol group of the triazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate esterification or amidation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Scientific Research Applications
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 1,2,3-Triazole Derivatives
1,2,3-Triazoles, such as those synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are widely used in peptide synthesis and drug discovery due to their regioselective 1,4-substitution pattern . In contrast, 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride contains a 1,2,4-triazole ring, which alters electronic properties and hydrogen-bonding capabilities. For example:
Comparison with Sulfur-Containing Analogues
The compound (E)-2-(2-(5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids () shares a sulfur-containing backbone but differs structurally:
- Functional Groups : These analogues feature a disulfanyl (-S-S-) bridge and a 1,3,4-thiadiazole ring , whereas the target compound lacks sulfur in its triazole-acetic acid linkage. The disulfanyl group in compounds increases molecular complexity and redox sensitivity.
- Synthesis : The thiol-disulfide exchange reaction used for disulfanyl derivatives () is distinct from the likely cyclocondensation or salt-formation steps required for the target compound .
Comparison with Non-Hydrochloride Triazole Derivatives
Removing the hydrochloride salt from the target compound would yield the free base 2-(1H-1,2,4-Triazol-5-yl)acetic acid , which would exhibit lower solubility in polar solvents. The hydrochloride salt enhances bioavailability, a critical factor in pharmaceutical formulations.
Research Findings and Implications
- Bioactivity : While 1,2,3-triazoles are prominent in antimicrobial and anticancer agents, 1,2,4-triazoles (like the target compound) are less explored but show promise in antifungal and antiviral applications due to their enhanced hydrogen-bonding capacity.
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic triazole derivatives, making it advantageous for drug delivery .
- Stability : The absence of sulfur in the target compound (vs. disulfanyl analogues) reduces susceptibility to oxidative degradation, enhancing shelf-life .
Biological Activity
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the synthesis, biological activity, and research findings related to this compound.
- Molecular Formula : C4H5N3O2S·HCl
- Molecular Weight : 159.62 g/mol
- CAS Number : 1087714-25-7
Synthesis
The synthesis of this compound typically involves the reaction of triazole derivatives with sulfanyl acetic acid under controlled conditions. The reaction pathways can vary, leading to different derivatives with varying biological activities.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 1,2,4-triazole showed moderate activities against various microorganisms, including Staphylococcus aureus and Enterococcus faecalis .
| Compound | Microorganism | Activity |
|---|---|---|
| 1a | S. aureus | Moderate |
| 1b | E. faecalis | Moderate |
| 1c | Bacillus cereus | Moderate |
This indicates that the triazole structure may enhance the antimicrobial efficacy of related compounds.
Antiviral Activity
The antiviral potential of triazole derivatives has been explored extensively. For example:
- A derivative showed promising activity against HIV-1 with an effective concentration (EC50) of 0.0364 µM, significantly lower than standard antiviral agents .
| Compound | Virus | EC50 (µM) |
|---|---|---|
| Triazole Derivative | HIV-1 | 0.0364 |
| NVP | HIV-1 | 0.208 |
| DLV | HIV-1 | 0.320 |
Anticancer Activity
Recent studies have also highlighted the anticancer properties of triazole derivatives:
- Compounds were tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 111 | MCF-7 (Breast Cancer) | 12.8 |
| Compound 112 | MCF-7 (Breast Cancer) | 8.1 |
| Doxorubicin | MCF-7 (Breast Cancer) | 3.13 |
The biological activities of this compound are believed to stem from its ability to interfere with microbial and viral replication mechanisms. The triazole ring may inhibit key enzymes necessary for these processes.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a triazole derivative resulted in a significant reduction in microbial load compared to controls.
- HIV Treatment : In vitro studies demonstrated that specific triazole compounds could effectively reduce viral loads in HIV-infected cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
